molecular formula C20H17FN2O2S2 B2850397 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-34-3

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Katalognummer: B2850397
CAS-Nummer: 850915-34-3
Molekulargewicht: 400.49
InChI-Schlüssel: OIOWYMMAXYSBDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS: 877655-13-5) is a thienopyrimidin-4-one derivative with a molecular formula of C20H17FN2O2S2 and a molecular weight of 400.49 g/mol . Its structure features:

  • A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities.
  • A 4-fluorobenzylsulfanyl group at position 2, introducing electronic modulation via the fluorine atom.
  • A 2-methoxyphenyl substituent at position 3, contributing steric and solubility properties.

Thienopyrimidin-4-ones are recognized for their roles as enzyme inhibitors (e.g., thymidylate synthase, dihydrofolate reductase) and antimicrobial/antihyperlipaemic agents .

Eigenschaften

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-25-17-5-3-2-4-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-8-14(21)9-7-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOWYMMAXYSBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s structure suggests that it may bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzylsulfanyl Group

Compound A : 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • Key Difference : Replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent.
  • Impact: Chlorine’s higher lipophilicity (Cl vs. F) may enhance membrane permeability but reduce solubility. Molecular weight increases to 416.94 g/mol (C20H16ClN2O2S2) .
Compound B : 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • Key Differences: 2-Oxoethylsulfanyl linker instead of benzylsulfanyl. Additional ethyl and methyl groups on the thienopyrimidine core.
  • Steric bulk from ethyl/methyl groups may hinder binding in crowded active sites .

Variations in the Aromatic Substituents

Compound C : 3-(3-Methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • Key Differences :
    • 3-Methoxyphenyl (vs. 2-methoxyphenyl in the target compound).
    • Morpholinyl-oxoethylsulfanyl group at position 2.
  • Impact: The meta-methoxy configuration may reduce π-stacking efficiency compared to the ortho-methoxy group.

Core Modifications: Thieno[2,3-d] vs. Thieno[3,2-d] Pyrimidinones

Compound D : 2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
  • Key Difference: Thieno[2,3-d]pyrimidin-4-one core (vs. [3,2-d] in the target compound).
  • Impact :
    • Altered ring fusion alters electronic distribution and conformational flexibility.
    • Reported as a dual thymidylate synthase/dihydrofolate reductase inhibitor with a high melting point (>300°C), suggesting robust crystallinity .

Pharmacological and Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Substituents (Position 2/3) Key Pharmacological Notes
Target Compound 400.49 4-Fluorobenzylsulfanyl / 2-Methoxyphenyl Not reported; structural analogs show antihyperlipaemic activity
Compound A 416.94 4-Chlorobenzylsulfanyl / 2-Methoxyphenyl Higher lipophilicity may improve tissue penetration.
Compound B 406.44 2-(4-Fluorophenyl)-2-oxoethylsulfanyl / Ethyl, Methyl Potential dual activity via H-bonding and steric effects.
Compound D 313.35 4-Fluorophenylsulfanyl / Amino, Methyl Dual enzyme inhibition; high thermal stability.

Structure-Activity Relationship (SAR) Insights

  • Electronic Effects : QSAR studies highlight the dominance of electronic parameters (e.g., fluorine’s electronegativity) over lipophilicity or steric factors in antihyperlipaemic activity .
  • Substituent Positioning : The ortho -methoxy group in the target compound may optimize steric alignment with target proteins compared to meta -substituted analogs .

Biologische Aktivität

Chemical Structure and Properties

The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine structure. The presence of substituents such as fluorophenyl and methoxyphenyl groups significantly influences its biological properties.

Structural Formula

C15H13FN2S\text{C}_{15}\text{H}_{13}\text{F}\text{N}_2\text{S}

Anticancer Properties

Recent studies have demonstrated that compounds with thieno[3,2-d]pyrimidine structures exhibit notable anticancer activity. For instance, a related study on pyrido[2,3-d]pyrimidines showed promising results in inhibiting cancer cell lines such as NCI-H1975 and A549. The compound B1 , a structural analog, demonstrated an IC50 value of 13 nM against EGFR L858R/T790M, indicating strong kinase inhibitory activity .

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (μM)% Inhibition
B1NCI-H19750.01390.3
B1A5490.44096.7
B2NCI-H4600.29785.5

The mechanism of action of thienopyrimidine derivatives typically involves the inhibition of key signaling pathways associated with cancer cell proliferation. The inhibition of the EGFR pathway is particularly significant, as it plays a crucial role in tumor growth and survival.

Antimicrobial Activity

In addition to anticancer properties, thienopyrimidine compounds have been evaluated for their antimicrobial activities. A study focusing on thieno[3,2-b]pyridine-fused pyrimidin-4(3H)-ones highlighted their effectiveness against various bacterial strains . The structural modifications in these compounds can enhance their interaction with microbial targets.

Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of a thienopyrimidine derivative similar to our compound in mouse models bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the phenyl rings significantly impacted biological activity. For example, compounds with electron-withdrawing groups like fluorine exhibited enhanced inhibitory effects on cancer cell lines compared to their electron-donating counterparts.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this thieno[3,2-d]pyrimidin-4-one derivative?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. The thieno[3,2-d]pyrimidine core is typically constructed via cyclization of thiourea intermediates with α,β-unsaturated ketones, followed by functionalization of the sulfanyl and aryl substituents. Key steps include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used for their polarity and ability to stabilize intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, while bases (e.g., NaH) facilitate nucleophilic substitutions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., distinguishing 2-methoxyphenyl vs. 4-fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]⁺ ions) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused thienopyrimidine ring system .
  • HPLC : Quantifies purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Basic: How can researchers design initial biological activity screening assays for this compound?

Methodological Answer:

  • In vitro kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition against kinase targets (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves .
  • Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages using ELISA .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve target affinity?

Methodological Answer:

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., trifluoromethyl) moieties to assess steric/electronic effects on receptor binding .
  • Scaffold hopping : Synthesize analogs with pyrido[3,4-d]pyrimidin-4-one or triazolo[4,5-d]pyrimidine cores to compare potency .
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to modulate metabolic stability .

Advanced: What mechanistic approaches elucidate this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., PDB: 1M17 for EGFR), prioritizing hydrogen bonds with hinge regions .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins immobilized on CM5 chips .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in lysates .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal validation : Cross-verify cytotoxicity results using clonogenic assays alongside MTT data to rule out false positives from metabolic interference .
  • Batch consistency analysis : Compare NMR and HPLC profiles of compound batches to exclude variability in purity/stereochemistry .
  • Proteomics profiling : Use phospho-antibody arrays to identify off-target kinase effects that may explain divergent results .

Advanced: What computational methods predict this compound’s ADMET properties?

Methodological Answer:

  • Density functional theory (DFT) : Calculate HOMO/LUMO energies to estimate reactivity and metabolic susceptibility (e.g., CYP450 oxidation sites) .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields and lipid bilayer models .
  • QSAR models : Train algorithms on datasets like ChEMBL to predict logP, solubility, and hERG channel liability .

Advanced: How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Methodological Answer:

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
  • Dosing regimen : Conduct pilot studies in rodents with IV/PO administration (5–20 mg/kg) and LC-MS/MS plasma analysis to determine t½ and bioavailability .
  • Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography to assess organ accumulation .

Advanced: What strategies mitigate solubility and stability challenges during formulation?

Methodological Answer:

  • pH adjustment : Use citrate buffers (pH 4–5) to stabilize the thienopyrimidine core against hydrolysis .
  • Co-solvent systems : Combine ethanol (10–20%) with Labrasol® to achieve >500 µg/mL solubility .
  • Lyophilization : Freeze-dry with trehalose (1:1 w/w) to produce stable amorphous powders for long-term storage .

Advanced: How can process chemistry be scaled while maintaining yield and purity?

Methodological Answer:

  • Flow chemistry : Implement continuous-flow reactors for cyclization steps to reduce reaction times (from 12h to 2h) and improve reproducibility .
  • Green solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) to enhance sustainability without compromising yield .
  • DoE optimization : Use factorial designs (e.g., temperature, catalyst loading) to identify robust operating ranges (e.g., 70–80°C, 5 mol% ZnCl₂) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.